Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-
Description
General Characteristics of Alkenyl Boronic Acids
Alkenyl boronic acids represent a specialized subset of organoboron compounds wherein the boron atom is directly connected to an sp2-hybridized carbon within an alkene framework. These compounds, denoted by the general structure R-CH=CH-B(OH)2, combine the Lewis acidic properties inherent to all boronic acids with the π-electron system of the alkene moiety. The presence of the carbon-carbon double bond introduces additional electronic effects that influence both the reactivity and stability of these molecules compared to their alkyl and aryl counterparts.
The carbon-boron bond in alkenyl boronic acids exhibits characteristics that reflect the sp2 hybridization of the carbon atom directly attached to boron. Spectroscopic evidence, particularly carbon-13 nuclear magnetic resonance studies, reveals significant deshielding of the β-carbon relative to analogous aliphatic boronates. For example, the β-carbon in dialkyl alkenylboronates and corresponding catechol esters shows deshielding of 8.6 and 18.1 parts per million, respectively, compared to saturated analogs. This observation provides evidence for mesomeric π-bonding between the boron vacant orbital and the alkene π-system, creating a resonance hybrid that stabilizes the molecule through electron delocalization.
X-ray crystallographic analysis of alkenyl boronic acids provides structural insights into the extent of boron-carbon π-bonding. The boron-carbon bond distances in these compounds typically fall within a range that suggests moderate π-character, though this effect remains relatively weak compared to the electron-withdrawing influence of carbonyl or carboxyl groups. The geometric constraints imposed by the alkene framework also influence the overall molecular conformation, with the boronic acid group generally maintaining coplanarity with the double bond to maximize orbital overlap.
The electronic properties of alkenyl boronic acids are significantly influenced by the substituents present on the alkene framework. Electron-withdrawing groups positioned on the alkene can enhance the Lewis acidity of the boron center by reducing electron density in the π-system, while electron-donating groups tend to have the opposite effect. This electronic tunability makes alkenyl boronic acids valuable substrates for stereoselective transformations and cross-coupling reactions where precise control over reactivity is essential.
Alkenyl boronic acids demonstrate exceptional utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where they serve as nucleophilic coupling partners. The stereochemical integrity of the alkene geometry is generally preserved during these transformations, enabling the synthesis of complex molecules with defined alkene configurations. The enantioselective α-alkenylation of aldehydes using alkenyl boronic acids has been successfully achieved through synergistic copper and chiral amine catalysis, demonstrating yields ranging from 67 to 84 percent with excellent enantioselectivities of 91 to 96 percent. These reactions proceed through transmetalation of the alkenyl group from boron to copper, followed by electrophilic attack on the nucleophilic enamine intermediate.
The stability profile of alkenyl boronic acids varies considerably depending on the specific substitution pattern and reaction conditions. Generally, these compounds are more easily oxidized than their aryl counterparts but demonstrate greater stability than alkyl boronic acids. They are prone to deboronation under basic conditions, and careful handling is required to prevent unwanted side reactions such as protodeboronation or oxidation of the boron center. The development of protected forms, such as boronic esters and trifluoroborate salts, has improved the handling characteristics and shelf-life of these valuable synthetic intermediates.
Role of Thiophene Moieties in Organoboron Chemistry
Thiophene-containing boronic acids occupy a unique position in organoboron chemistry due to the distinctive electronic properties imparted by the sulfur-containing heterocycle. The thiophene ring system, characterized by its aromatic nature and electron-rich character, significantly influences the reactivity and stability of attached boronic acid groups. The five-membered heterocyclic structure of thiophene provides a π-electron system that can interact with the vacant p-orbital of boron, creating electronic effects that distinguish these compounds from their carbocyclic analogs.
The electron-rich nature of the thiophene ring makes thiophene boronic acids particularly valuable substrates in cross-coupling reactions. The enhanced nucleophilicity of the thiophene-boron bond facilitates transmetalation processes in palladium-catalyzed reactions, often resulting in improved reaction rates and yields compared to less electron-rich aryl boronic acids. Thiophene-2-boronic acid, for instance, serves as an effective reagent in Suzuki-Miyaura cross-couplings, copper-catalyzed nitration reactions, and chain-growth catalyst transfer polycondensation processes. The compound exhibits good solubility in methanol and demonstrates stability under standard storage conditions when kept in cool, dry environments away from oxidizing agents.
The positional isomerism within thiophene boronic acids significantly affects their chemical behavior and synthetic utility. Thiophene-2-boronic acid and thiophene-3-boronic acid, while sharing the same molecular formula C4H5BO2S and molecular weight of 127.96 grams per mole, exhibit different reactivity profiles due to the distinct electronic environments at the 2- and 3-positions of the thiophene ring. The 2-position experiences greater electronic activation due to its proximity to the sulfur atom, resulting in enhanced reactivity in electrophilic aromatic substitution reactions and cross-coupling processes. Conversely, the 3-position offers a more sterically accessible site while maintaining aromatic character, making thiophene-3-boronic acid valuable for reactions where steric hindrance may be a limiting factor.
Thiophene boronic acids demonstrate excellent compatibility with a wide range of coupling partners in cross-coupling reactions. In the context of Suzuki reactions with anilines, thiophene boronic acids readily participate in micellar cross-coupling processes using Kolliphor EL methodology. These reactions proceed under mild conditions at room temperature, employing palladium catalysts such as Pd(dtbpf)Cl2 in aqueous media. The products of these transformations, thiophene-aniline conjugates, find applications in materials science and pharmaceutical chemistry due to their unique electronic and photophysical properties.
The stability and handling characteristics of thiophene boronic acids require careful consideration due to the potential for oxidation and deboronation. Thiophene-2-boronic acid exhibits a melting point range of 128 to 140 degrees Celsius and demonstrates reasonable thermal stability under standard laboratory conditions. The compound shows good compatibility with standard organic solvents, particularly methanol, which facilitates purification and reaction workup procedures. However, like other boronic acids, thiophene derivatives are susceptible to oxidative degradation and should be stored under inert atmosphere conditions when long-term stability is required.
Recent advances in thiophene-boronic acid chemistry have expanded their applications beyond traditional cross-coupling reactions. The use of thiophene boronic acids in ferric perchlorate-promoted reactions with fullerenes demonstrates their versatility in creating novel carbon-heteroatom bonds. Additionally, these compounds serve as key intermediates in the preparation of amino pyridine-based inhibitors with potential antiproliferative effects, highlighting their growing importance in medicinal chemistry applications.
The integration of thiophene moieties with extended alkenyl chains, as exemplified by boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-, represents an advanced approach to organoboron compound design. This structural motif combines the electron-rich character of the thiophene ring with the geometric constraints and electronic properties of the alkenyl bridge, creating a molecule with enhanced conjugation and potentially unique reactivity patterns. The (E)-configuration of the double bond ensures optimal orbital overlap between the thiophene π-system and the alkenyl framework, maximizing electronic communication throughout the molecule.
| Property | Thiophene-2-boronic acid | Thiophene-3-boronic acid |
|---|---|---|
| Molecular Formula | C4H5BO2S | C4H5BO2S |
| Molecular Weight (g/mol) | 127.96 | 127.96 |
| Melting Point (°C) | 128-140 | 164-169 |
| pKa (predicted) | 8.41±0.53 | 8.25±0.10 |
| Density (g/cm³, predicted) | 1.32±0.1 | 1.32±0.1 |
| Color | Off-white to beige | Almost white to grayish |
| Solubility | Methanol | Methanol |
The synthetic accessibility of thiophene boronic acids through established methodologies ensures their continued availability for research and development applications. Standard approaches include lithium-halogen exchange followed by borate ester quenching, palladium-catalyzed borylation of thiophene halides, and direct C-H borylation using transition metal catalysts. These synthetic routes provide access to diversely substituted thiophene boronic acids with tailored electronic and steric properties, enabling the systematic investigation of structure-activity relationships in various applications.
Properties
IUPAC Name |
[(E)-2-thiophen-3-ylethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5,8-9H/b3-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXUKVGKEZTFOR-HNQUOIGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CSC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CSC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis Applications
2.1 Cross-Coupling Reactions
One of the most prominent applications of boronic acids, including B-[(1E)-2-(3-thienyl)ethenyl]-, is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides, making it invaluable for synthesizing complex organic molecules. B-[(1E)-2-(3-thienyl)ethenyl]- has been utilized effectively in these reactions to produce thienyl-substituted compounds that exhibit desirable electronic properties .
2.2 Asymmetric Synthesis
Boronic acids also play a crucial role in asymmetric synthesis, particularly in the formation of chiral centers. The ability to form stable complexes with various substrates allows for selective reactions that can yield enantiomerically enriched products. Research indicates that modifications to the boronic acid structure can enhance selectivity and yield in these processes .
2.3 Catalysis
In addition to their role as reactants, boronic acids serve as effective catalysts in various reactions, including aldol reactions and amide bond formations. Their ability to stabilize reactive intermediates through coordination enhances reaction rates and selectivity .
Medicinal Chemistry Applications
3.1 Anticancer Activity
The therapeutic potential of boronic acids has been extensively studied, particularly their anticancer properties. Bortezomib, a proteasome inhibitor containing a boronic acid moiety, has paved the way for exploring other boron-containing compounds for similar applications. Research has shown that derivatives like B-[(1E)-2-(3-thienyl)ethenyl]- exhibit cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents .
3.2 Antibacterial and Antiviral Properties
Boronic acids have demonstrated antibacterial and antiviral activities, attributed to their ability to interfere with microbial metabolism or inhibit viral replication mechanisms. Studies have highlighted the effectiveness of certain derivatives in targeting specific pathogens, providing a basis for developing new antimicrobial therapies .
3.3 Drug Delivery Systems
The incorporation of boronic acids into drug delivery systems is another area of interest. Their ability to form reversible covalent bonds with diols allows for controlled release mechanisms in therapeutic applications. This property has been exploited to enhance the bioavailability and efficacy of drugs .
Materials Science Applications
4.1 Sensor Development
Boronic acids are used in developing sensors due to their ability to selectively bind sugars and other diols through reversible covalent interactions. This property has been harnessed to create sensitive detection systems for glucose monitoring and other biochemical assays .
4.2 Polymer Chemistry
In polymer science, boronic acids are utilized to create dynamic covalent networks that respond to environmental stimuli such as pH or temperature changes. These materials have potential applications in smart coatings and responsive drug delivery systems .
Case Studies
Mechanism of Action
The mechanism by which boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-, exerts its effects involves the formation of reversible covalent complexes with biological molecules. The boronic acid moiety interacts with diols and other Lewis bases, leading to the formation of boronate complexes. These complexes can be used for molecular recognition, sensing, and catalysis.
Molecular Targets and Pathways:
Diols: Boronic acids form complexes with diols, which are common in sugars and amino acids.
Lewis Bases: Interaction with other Lewis bases, such as amines and carboxylates, is also possible.
Comparison with Similar Compounds
Styrylboronic Acids
Styrylboronic acids, such as trans-2-phenylethenylboronic acid (CAS 698998-84-4) and trans-2-(4-chlorophenyl)ethenylboronic acid (CAS 154230-29-2), share a vinyl-boronic acid backbone but substitute the thienyl group with substituted phenyl rings.
Key Insight : The thienyl group’s electron-donating nature improves nucleophilic reactivity in cross-couplings compared to phenyl derivatives, which often require electron-withdrawing substituents for comparable activity .
Positional Isomers: 2-Thienylboronic Acid
The 2-thienylboronic acid isomer differs in the boronic acid group’s position on the thiophene ring.
Key Insight : The 3-position offers reduced steric hindrance, enhancing compatibility with bulky catalysts and improving yields in heteroaromatic couplings .
Other Heteroaromatic Boronic Acids
Compounds like furanyl and pyridinyl boronic acids exhibit distinct reactivity due to differing heteroatoms and ring structures.
Key Insight : Sulfur in thienyl derivatives enhances stability and reduces deboronation compared to oxygen-containing furanyl analogs. Nitrogen in pyridinyl boronic acids introduces coordination challenges with metal catalysts, limiting reactivity .
Substituted Phenylboronic Acids
Phenylboronic acids with substituents like –NH₂ or –CF₃ are used in bio-sensing and catalysis.
| Compound | Substituent | Binding Constant (K₁, M⁻¹) |
|---|---|---|
| 3-Thienylboronic Acid | N/A | Not reported |
| 3-Aminophenylboronic Acid | –NH₂ | ~2357 (spectral shift method) |
| Phenylboronic Acid | –H | ~1648 (fluorescence) |
Biological Activity
Boronic acids, including the compound B-[(1E)-2-(3-thienyl)ethenyl]-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific boronic acid derivative, exploring its applications, mechanisms of action, and relevant case studies.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles, making them versatile in various biological applications. They have been studied for their potential as therapeutic agents against cancer, bacterial infections, and viral diseases, as well as for their roles in drug delivery systems and sensors .
The biological activity of boronic acids is largely attributed to their interaction with biomolecules. They can form complexes with hydroxyl groups on carbohydrates, nucleic acids, and enzyme residues. This property allows boronic acids to modulate the activity of enzymes and receptors, leading to various therapeutic effects .
1. Anticancer Activity
Boronic acid derivatives have shown promising anticancer properties. For instance, compounds similar to B-[(1E)-2-(3-thienyl)ethenyl]- have been evaluated for their cytotoxic effects on cancer cell lines. Studies indicate that certain boronic acids can induce apoptosis in cancer cells while sparing healthy cells, suggesting a selective mechanism that could minimize side effects .
2. Antibacterial Properties
The emergence of multi-drug-resistant bacteria has necessitated the search for novel antibacterial agents. Boronic acids have been investigated for their ability to inhibit bacterial growth by targeting unique cellular processes. For example, compounds derived from boronic acids have demonstrated efficacy against resistant strains by disrupting bacterial cell wall synthesis .
3. Antiviral Activity
Research has also highlighted the antiviral potential of boronic acid derivatives. Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors essential for viral entry and propagation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of a boronic acid derivative similar to B-[(1E)-2-(3-thienyl)ethenyl]-, researchers found that it exhibited a high cytotoxic effect against MCF-7 breast cancer cells (IC50: 18.76 µg/mL), while showing minimal toxicity to normal cell lines. This selective cytotoxicity is attributed to the compound's ability to target specific pathways involved in cancer cell survival .
Case Study: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of various boronic acid derivatives against resistant bacterial strains. The results indicated that certain derivatives could reduce bacterial viability significantly, showcasing their potential as new therapeutic agents in combating antibiotic resistance .
Chemical Reactions Analysis
Protodeboronation Reactions
Protodeboronation, the replacement of the boronic acid group with a proton, is a critical degradation pathway. For 3-thienyl-substituted boronic acids, this process is pH-dependent and involves nucleophilic attack by water on the boronate intermediate. Key findings include:
-
Kinetics : 3-Thienylboronic acid undergoes protodeboronation at a slower rate compared to its 2-thienyl isomer. The second-order rate constant () for 3-thienylboronic acid is 0.037 Ms at pH 7.4, while the 2-thienyl analog reacts ~10x faster .
-
Mechanism : Computational studies reveal a transition state where water coordinates to the boron center, stretching the C–B bond until the thienyl carbanion dissociates (Figure 1) . Steric clashes in the 3-position increase activation energy, reducing reactivity.
Table 1: Protodeboronation Rate Constants for Thienylboronic Acids
| Isomer | (Ms) | Catalytic (Ms) |
|---|---|---|
| 3-Thienyl | 0.037 | 1.4 × 10 |
| 2-Thienyl | 0.42 | 3.8 × 10 |
Multicomponent Petasis Reactions
The ethenylboronic acid group enables participation in Petasis reactions, forming amines via iminium intermediates. For example:
-
Reaction with Aldehydes and Amines : Under catalytic conditions, the compound reacts with aldehydes (e.g., salicylaldehyde) and secondary amines (e.g., morpholine) to yield α-aryl allylamines . The boronic acid acts as a nucleophile, attacking the iminium ion formed between the aldehyde and amine.
Example Reaction Pathway :
-
Iminium formation: Salicylaldehyde + morpholine → iminium ion.
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Boronate coordination: Boronic acid binds to the iminium ion.
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Alkenyl transfer: Intramolecular migration of the ethenyl group yields the allylamine product .
Oxidative Stability
Boronic acids are prone to oxidation, but structural features modulate stability:
-
Electron Withdrawal : The thiophene ring’s electron-rich nature slightly destabilizes the boronic acid toward oxidation compared to arylboronic acids .
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pH Sensitivity : Oxidation rates increase under basic conditions due to boronate anion formation, which is more reactive toward peroxides .
Biochemical Interactions
The compound’s planar boronic acid group enables reversible covalent binding to biomolecules:
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Protein Binding : Stilbene boronic acids analogously form sp-hybridized esters with serine/threonine residues in proteins (e.g., transthyretin) . The ethenyl-thiophene moiety may enhance binding affinity through π-stacking interactions.
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Enzyme Inhibition : Boronic acids are known to inhibit proteases by mimicking tetrahedral intermediates . The 3-thienyl group’s steric profile could fine-tune selectivity.
Preparation Methods
Hydroboration of Alkenyl Thiophene Derivatives
Overview:
A common route to prepare vinyl or ethenyl boronic acids involves hydroboration of alkenyl-substituted thiophenes. The (1E)-2-(3-thienyl)ethenyl moiety suggests the starting material is an alkenyl thiophene, which undergoes hydroboration with borane reagents.
- The alkenyl thiophene substrate is treated with borane reagents such as catecholborane or pinacolborane under inert atmosphere conditions.
- The hydroboration proceeds regioselectively and stereoselectively to yield the corresponding boronic acid or boronate ester.
- Subsequent oxidative workup or direct isolation yields the boronic acid.
- Control of stereochemistry (E-configuration) is achieved by choice of reaction conditions and borane source.
- Boronic acids prepared should contain less than 5% boroxime impurities and preferably less than 30% water, as determined by ^1H NMR in dry DMSO-d6, to ensure purity.
- The stereochemical purity can be confirmed by chiral HPLC or optical rotation measurements, although for this compound the E-configuration is typically stable and predominant.
Palladium-Catalyzed Borylation of Alkenyl Halides
Overview:
An alternative and widely used method is the palladium-catalyzed borylation of alkenyl halides (e.g., alkenyl bromides or iodides) derived from 3-thienyl substrates.
- The (1E)-2-(3-thienyl)ethenyl halide is reacted with bis(pinacolato)diboron or similar boron reagents in the presence of a palladium catalyst and base.
- The reaction proceeds under mild conditions, often in solvents like dioxane or DMF, at elevated temperatures.
- The resulting boronate ester is hydrolyzed to the boronic acid.
- High yields and functional group tolerance.
- Good stereochemical retention of the E-alkenyl configuration.
Synthesis via Organolithium or Grignard Intermediates Followed by Borylation
Overview:
This method involves lithiation or magnesium-halogen exchange on 3-thienyl vinyl precursors, followed by reaction with trialkyl borates.
- The alkenyl thiophene is converted to an organolithium or Grignard reagent under low temperature conditions.
- This intermediate is then quenched with trimethyl borate or triethyl borate.
- Acidic hydrolysis yields the boronic acid.
- Requires strict anhydrous conditions and careful temperature control.
- Allows for direct installation of the boronic acid group with retention of the double bond geometry.
Preparation via Bisallylborane Intermediates (Patent US6706925B2)
Overview:
A patented process describes preparing nonaromatic boronic acids via bisallylborane intermediates, which can be adapted for heteroaromatic vinyl boronic acids.
- The process involves reacting dienes with borane reagents to form bisallylboranes.
- Subsequent transformations yield boronic acids with defined stereochemistry.
- This method allows in-situ storage and handling of reactive borane intermediates.
Purification and Characterization
- Purification typically involves chromatography to isolate the boronic acid from boroxine and other impurities.
- Analytical techniques such as ^1H NMR (in DMSO-d6), ^13C NMR, and ^11B NMR confirm the structure and purity.
- Water content is minimized to avoid hydrolysis or decomposition.
- Optical purity and stereochemistry are confirmed by chiral HPLC or comparison with literature optical rotations when applicable.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Stereochemical Control | Notes |
|---|---|---|---|---|---|
| Hydroboration of Alkenyl Thiophene | (1E)-2-(3-thienyl)ethene | Borane reagents (catecholborane, pinacolborane), inert atmosphere | 60-90 | High (E-configuration) | Requires control of moisture and impurities |
| Pd-Catalyzed Borylation of Alkenyl Halides | (1E)-2-(3-thienyl)ethenyl halide | Pd catalyst, bis(pinacolato)diboron, base, solvent (dioxane/DMF) | 70-95 | High | Mild conditions, scalable |
| Organolithium/Grignard Borylation | (1E)-2-(3-thienyl)ethenyl halide or bromide | n-BuLi or Mg reagent, trialkyl borate, low temperature | 50-85 | High | Requires anhydrous conditions |
| Bisallylborane Intermediate Method | Diene precursors | Borane reagents, specific dienes, controlled conditions | Variable | Controlled | Adaptable, patented method |
Summary of Research Findings
- The hydroboration method is a classical and reliable approach with good stereocontrol but requires careful handling of borane reagents and moisture.
- Palladium-catalyzed borylation is currently the most versatile and widely adopted method for preparing vinyl boronic acids, including heteroaryl derivatives like B-[(1E)-2-(3-thienyl)ethenyl]boronic acid, offering high yields and stereochemical fidelity.
- Organolithium or Grignard routes provide direct borylation but are more sensitive to reaction conditions and moisture.
- Emerging methods such as bisallylborane intermediates provide innovative routes potentially useful for large-scale or specialized syntheses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-, and what challenges arise during purification?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or protodeboronation of boronic esters. For example, aromatic boronic acids are often synthesized via palladium-catalyzed coupling between aryl halides and bis(pinacolato)diboron. Challenges include the instability of free boronic acids during purification due to their propensity to form boroxines (trimers) via dehydration. To mitigate this, intermediates are often stabilized as pinacol esters or trifluoroborate salts before final deprotection under mild acidic conditions .
Q. Which analytical techniques are most effective for characterizing boronic acid derivatives, and how can dehydration/boroxine formation be mitigated?
- Methodological Answer : Mass spectrometry (MALDI-TOF or ESI-MS) and NMR (¹¹B and ¹H) are critical. However, boroxine formation during MS analysis can complicate interpretation. Derivatization with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters prevents dehydration, enabling accurate mass determination. For NMR, ¹¹B NMR distinguishes free boronic acids (δ ~30 ppm) from esters (δ ~10 ppm) .
Advanced Research Questions
Q. How can researchers design boronic acid-based fluorescent biosensors to enhance specificity for Gram-positive bacteria, and what factors influence binding efficiency?
- Methodological Answer : Specificity is achieved by exploiting the interaction between boronic acids and bacterial surface glycolipids. Gram-positive bacteria, with higher glycolipid density, show stronger binding. To optimize:
- Functional Group Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance diol-binding affinity.
- Surface Modification : Conjugate boronic acids to carbon dots (B-CDs) for fluorescence quenching/recovery mechanisms.
- Buffer Optimization : Use pH 7.4 buffers to balance boronic acid-diol binding (pKa ~8.5) while minimizing non-specific interactions with proteins .
Q. What strategies resolve contradictions in glycoprotein binding data when using boronic acid-functionalized surfaces?
- Methodological Answer : Contradictions often arise from secondary interactions (e.g., hydrophobic or electrostatic forces). Strategies include:
- Surface Blocking : Pre-treat surfaces with bovine serum albumin (BSA) to block non-specific sites.
- Buffer Selection : High-ionic-strength buffers (e.g., 150 mM NaCl) reduce electrostatic interference.
- Competitive Elution : Use sorbitol (a high-affinity diol) to displace weakly bound glycoproteins, isolating specific interactions .
Q. How does the structural modification of boronic acids influence their thermal stability and efficacy as flame retardants?
- Methodological Answer : Thermal stability correlates with aromaticity and substituent electronegativity. For example:
- Aromatic Systems : Pyrene-1-boronic acid (degradation onset at 600°C) outperforms aliphatic analogs due to conjugated π-systems.
- Electron-Withdrawing Groups : Nitro or cyano substituents enhance stability by reducing electron density at the boron center.
- Data Table :
Q. In drug discovery, how is Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-, utilized as a proteasome inhibitor, and what design principles optimize its activity?
- Methodological Answer : The compound mimics peptide substrates, forming reversible covalent bonds with proteasome active-site threonine residues. Optimization strategies include:
- Bioisosterism : Replace labile peptide bonds with boronic acids to enhance metabolic stability.
- Stereochemistry : (1E)-configuration ensures proper alignment with the target’s catalytic pocket.
- Pharmacokinetics : Introduce PEGylated side chains to improve solubility and half-life .
Key Considerations for Experimental Design
- Data Contradiction Analysis : When binding affinities conflict, validate via orthogonal methods (e.g., SPR for kinetics, ITC for thermodynamics).
- Computational Aids : Use molecular docking (AutoDock Vina) to predict boronic acid-diol interactions and optimize substituent placement.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
